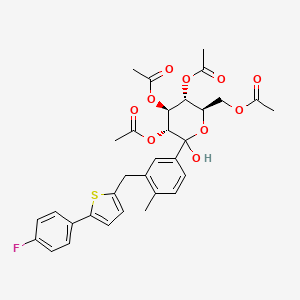![molecular formula C17H18O5 B14902915 3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B14902915.png)
3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C17H18O5. It is a derivative of benzaldehyde, featuring methoxy and phenoxy groups that contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde can be achieved through a multi-step process. One reported method involves a Suzuki-Miyaura coupling reaction between 3-(formylphenyl)boronic acid and guaiacol (2-methoxyphenol). This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzoic acid
Reduction: 3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme activity and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and phenoxy groups can influence its binding affinity and specificity towards molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C17H18O5 |
|---|---|
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde |
InChI |
InChI=1S/C17H18O5/c1-19-14-5-3-4-6-15(14)21-9-10-22-16-8-7-13(12-18)11-17(16)20-2/h3-8,11-12H,9-10H2,1-2H3 |
Clé InChI |
CHPOJQADEAOEJZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


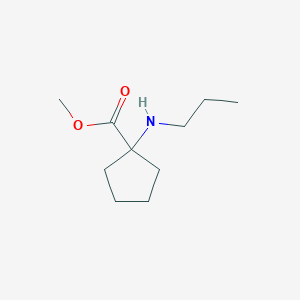
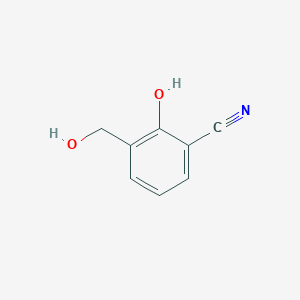
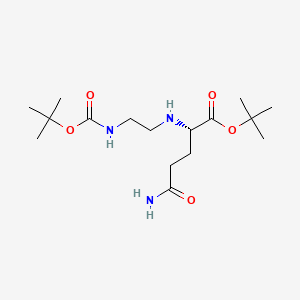
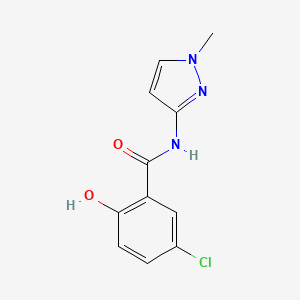
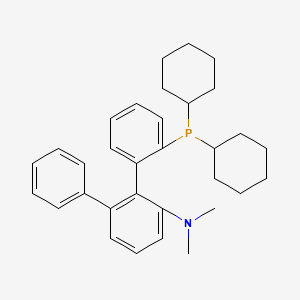
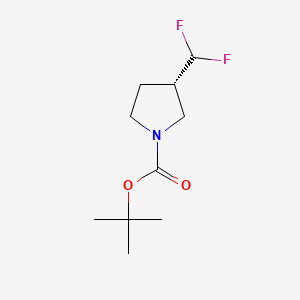
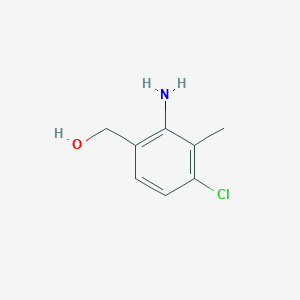

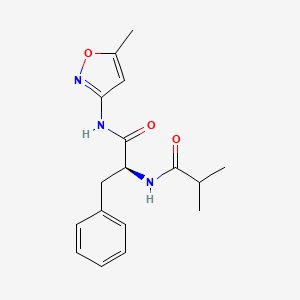


![3-Azabicyclo[3.2.0]heptan-1-ylmethanol](/img/structure/B14902927.png)
